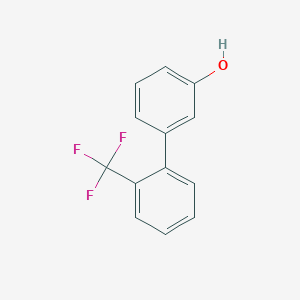
3-(2-Trifluoromethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Trifluoromethylphenyl)phenol, also known as 2-trifluoromethyl-4-hydroxybenzaldehyde (TFMHP), is an organofluorine compound that has been widely used in various scientific research applications due to its unique properties. It is a colorless solid that is soluble in various organic solvents and has a melting point of 71-72°C. The chemical structure of TFMHP is composed of two aromatic rings connected by a carbon-oxygen double bond. The two aromatic rings are linked by a single carbon-carbon bond, and the two fluorine atoms are attached to the two phenyl rings.
科学研究应用
TFMHP has been used in various scientific research applications due to its unique properties. It is a useful reagent for the synthesis of various organic compounds, such as cyclic ethers, amines, and sulfonamides. Additionally, it has been used as a catalyst in the synthesis of polymers and as an intermediate in the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, which are useful for imaging and sensing applications.
作用机制
The mechanism of action of TFMHP is not yet fully understood. However, it is thought to act as an electrophilic reagent, which reacts with nucleophiles in order to form new compounds. The trifluoromethyl group of the molecule is thought to be the most active part of the molecule, as it is able to form strong bonds with nucleophiles. Additionally, the phenol group of the molecule is thought to be able to form hydrogen bonds with nucleophiles, which further enhances the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMHP are not yet fully understood. However, it is thought to be a potent inhibitor of the enzyme cytochrome P450 (CYP), which is involved in the metabolism of various drugs and toxins. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also thought to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
The main advantage of using TFMHP in lab experiments is its high reactivity. It is able to react with various nucleophiles, which makes it a useful reagent for the synthesis of various organic compounds. Additionally, it is a relatively inexpensive reagent and is readily available. However, there are some limitations to using TFMHP in lab experiments. For example, it is highly toxic and should be handled with extreme caution. Additionally, it is highly volatile and can easily decompose if exposed to high temperatures or light.
未来方向
The future directions for research involving TFMHP are numerous. Further research is needed to understand the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of pharmaceuticals. Additionally, more research is needed to understand the mechanism of action of the compound and to develop more efficient methods for its synthesis. Furthermore, research is needed to explore the potential use of TFMHP as a catalyst for the synthesis of polymers and to develop new fluorescent dyes for imaging and sensing applications. Finally, research is needed to explore the potential use of TFMHP as an antioxidant and to develop new methods for its safe and effective use in lab experiments.
合成方法
The synthesis of TFMHP can be achieved through the reaction of a phenol and trifluoromethanesulfonic anhydride in the presence of a base, such as sodium carbonate. This reaction produces a trifluoromethylated phenol, which is then further reacted with aldehyde to form the desired product. The reaction is carried out in a solvent such as acetonitrile or dichloromethane and is typically heated to a temperature of 80-90°C for several hours.
属性
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYIDQCBPSHHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602488 |
Source


|
| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
CAS RN |
365426-95-5 |
Source


|
| Record name | 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


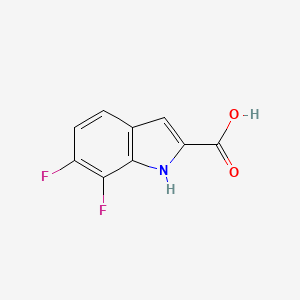
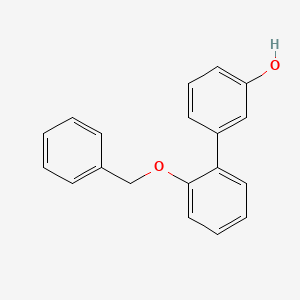

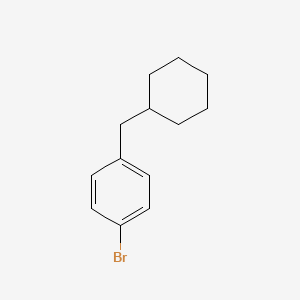

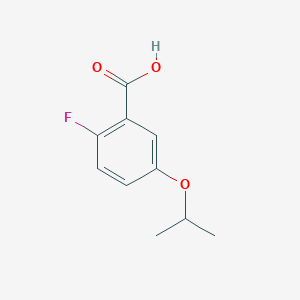

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)
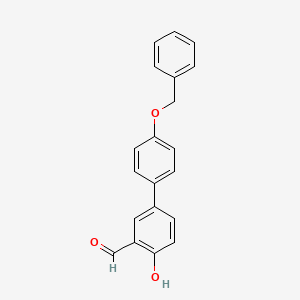
![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)